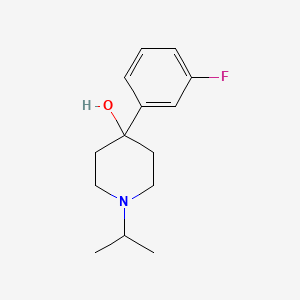

4-(3-Fluorophenyl)-4-hydroxy-1-iso-propylpiperidine

Description

4-(3-Fluorophenyl)-4-hydroxy-1-iso-propylpiperidine is a fluorinated piperidine derivative characterized by a hydroxyl group and a 3-fluorophenyl substituent at the 4-position of the piperidine ring, along with an isopropyl group at the 1-position. This compound belongs to a class of bioactive molecules where fluorine substitution is strategically employed to modulate electronic properties, lipophilicity, and metabolic stability.

Properties

IUPAC Name |

4-(3-fluorophenyl)-1-propan-2-ylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO/c1-11(2)16-8-6-14(17,7-9-16)12-4-3-5-13(15)10-12/h3-5,10-11,17H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTLPCAUZJHNOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)(C2=CC(=CC=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereochemical Outcomes and Isolation

The condensation produces diastereomers due to the tetrahedral geometry at the C4 hydroxyl group. In a representative synthesis, a 51:49 ratio of stereomers was reported, with the major isomer isolated via recrystallization from ethyl acetate. Polar solvents like acetone or ethyl acetate enhance separation efficiency, as demonstrated by the purification of 2-(p-methoxybenzyl)-4-isopropyl-4-hydroxypiperidine (m.p. 142°C).

Alternative Aldehyde Equivalents and Reaction Modifications

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 3.0–3.5 | Maximizes cyclization rate |

| Temperature | 80–90°C | Balances reaction speed and decomposition |

| Reaction Time | 72–144 hours | Ensures complete conversion |

Workup and Purification Strategies

Post-reaction, the mixture is basified with potassium carbonate or sodium hydroxide to precipitate the product. Organic extraction (e.g., ether or dichloromethane) followed by solvent evaporation yields crude material. Vacuum distillation or recrystallization achieves final purification. For instance, 2-phenyl-4-isobutyl-4-hydroxypiperidine was distilled at 170–180°C/0.3 mmHg to afford a crystalline product.

Scalability and Industrial Adaptations

Large-scale syntheses (e.g., 0.375 mol batches) use cost-effective reagents like 6.5 N HCl and avoid exotic solvents. A 95% yield was reported for a mesylation step in a related piperidine derivative using methane sulfonyl chloride and triethylamine in dichloromethane, though this step is unnecessary for the target compound.

Analytical Characterization

Critical data for this compound include:

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluorophenyl)-4-hydroxy-1-iso-propylpiperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

4-(3-Fluorophenyl)-4-hydroxy-1-iso-propylpiperidine has several scientific research applications across various fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(3-Fluorophenyl)-4-hydroxy-1-iso-propylpiperidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Data Table: Comparative Physicochemical Properties

*Inferred from structural similarity to .

Biological Activity

4-(3-Fluorophenyl)-4-hydroxy-1-iso-propylpiperidine is a chemical compound belonging to the piperidine family, characterized by a unique structural configuration that includes a hydroxy group and a fluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neurological and metabolic pathways.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 275.36 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to biological targets, which is crucial for its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 275.36 g/mol |

| Functional Groups | Hydroxy, Fluorophenyl |

| Structural Features | Piperidine ring |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The hydroxy group can participate in hydrogen bonding, while the fluorinated phenyl group enhances binding affinity through hydrophobic interactions. These interactions modulate the activity of various biological pathways, including neurotransmitter systems involved in mood regulation and appetite control.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Study on Orexin Receptor Agonism

In one study, the effects of this compound on orexin receptor activity were evaluated using in vitro assays. The results indicated a significant increase in receptor activation compared to control compounds, suggesting its potential use in treating conditions related to orexin deficiency.

Antimicrobial Evaluation

Another investigation focused on similar piperidine derivatives demonstrated their efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum. These findings underscore the need for further exploration of this compound’s antimicrobial properties .

Q & A

Q. How can researchers optimize the synthetic route for 4-(3-Fluorophenyl)-4-hydroxy-1-iso-propylpiperidine to improve yield and purity?

Methodological Answer: Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can minimize experimental runs while accounting for interactions between variables . Additionally, purification techniques like column chromatography (using gradients of ethyl acetate/hexane) or recrystallization (with solvents such as ethanol/water) should be validated via HPLC (using a C18 column and UV detection at 254 nm) to ensure purity ≥98% .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

Methodological Answer:

- NMR : Assign peaks using H and C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3), focusing on the fluorophenyl ring (δ ~7.2–7.4 ppm for aromatic protons) and hydroxy/piperidine groups (δ ~1.2–2.8 ppm for isopropyl and piperidine protons) .

- XRD : Perform single-crystal X-ray diffraction to resolve stereochemistry and hydrogen-bonding interactions (e.g., O–H⋯N between hydroxy and piperidine groups). Use SHELX software for refinement .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer: Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model reaction pathways, focusing on the hydroxy group’s nucleophilicity and fluorophenyl ring’s electronic effects. Compare activation energies of proposed intermediates to prioritize experimental validation. Use quantum mechanics/molecular mechanics (QM/MM) for solvation effects .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Metabolic Stability : Assess hepatic microsomal stability (using rat/human liver microsomes) to identify rapid degradation pathways (e.g., cytochrome P450 oxidation of the piperidine ring) .

- Pharmacokinetic Profiling : Conduct LC-MS/MS studies to measure plasma protein binding and tissue distribution. Adjust dosing regimens or modify the hydroxy group to improve bioavailability .

Q. How can researchers address challenges in stereochemical control during synthesis?

Methodological Answer: Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation conditions) to enforce stereochemistry at the hydroxy-bearing carbon. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Methodological & Analytical Questions

Q. What advanced chromatographic techniques are suitable for detecting trace impurities in this compound?

Methodological Answer:

- UHPLC-MS : Employ a BEH C18 column (1.7 µm particles) with a gradient of 0.1% formic acid in water/acetonitrile. Use high-resolution MS (Q-TOF) to identify impurities (e.g., de-fluorinated byproducts or oxidation products) .

- 2D NMR : Correlate H-C HSQC and HMBC spectra to distinguish regioisomers or diastereomers .

Q. How can isotopic labeling (e.g., 2^22H, 19^1919F) elucidate metabolic pathways?

Methodological Answer: Synthesize a deuterated analog at the hydroxy group (via NaBD4 reduction) or F-labeled fluorophenyl derivative. Track metabolites using F NMR or LC-MS with isotopic pattern analysis .

Data Analysis & Validation

Q. What statistical approaches validate reproducibility in pharmacological assays involving this compound?

Methodological Answer: Apply ANOVA with post-hoc Tukey tests to compare triplicate dose-response curves (e.g., IC50 values in enzyme inhibition assays). Use Bland-Altman plots to assess inter-lab variability .

Q. How can machine learning models predict structure-activity relationships (SAR) for derivatives?

Methodological Answer: Train random forest or neural network models on datasets of analogs with measured bioactivity (e.g., pIC50 values). Input descriptors include LogP, topological polar surface area, and fluorine’s Hammett σ constant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.